5-(Trifluoromethyl)-1H-indazole

CAS No.: 885271-64-7

Cat. No.: VC2267474

Molecular Formula: C8H5F3N2

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885271-64-7 |

|---|---|

| Molecular Formula | C8H5F3N2 |

| Molecular Weight | 186.13 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-1H-indazole |

| Standard InChI | InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) |

| Standard InChI Key | WBHMPANPIGWXQV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C=NN2 |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C=NN2 |

Introduction

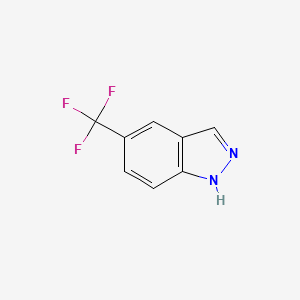

Chemical Identity and Structure

Basic Information

5-(Trifluoromethyl)-1H-indazole is identified by the CAS registry number 885271-64-7 . This heterocyclic compound belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The complete chemical identity data is summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 5-(Trifluoromethyl)-1H-indazole |

| CAS Number | 885271-64-7 |

| Molecular Formula | C8H5F3N2 |

| Molecular Weight | 186.14 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-1H-indazole |

| InChI Key | WBHMPANPIGWXQV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C=NN2 |

Structural Features

The compound consists of an indazole core with a trifluoromethyl (-CF3) substituent at the 5-position . This structural arrangement gives the molecule specific electronic and steric properties that influence its physical characteristics and biological activities. The trifluoromethyl group, being electron-withdrawing, affects the electron density distribution across the indazole ring system, potentially altering its reactivity patterns compared to unsubstituted indazole .

Related Compounds

Several structurally similar compounds have been documented, including:

-

3-Bromo-5-(trifluoromethyl)-1H-indazole (CAS: 1086378-32-6), which features an additional bromo substituent at the 3-position .

-

5-nitro-6-(trifluoromethyl)-1H-indazole, with both nitro and trifluoromethyl groups on the benzene portion of the indazole ring system.

These derivatives share core structural elements but possess distinct chemical and biological profiles due to their different substitution patterns.

Physical and Chemical Properties

Physical Characteristics

5-(Trifluoromethyl)-1H-indazole typically appears as a white powder at room temperature . Its physical properties, both experimentally determined and computationally predicted, are summarized below:

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid (powder) | Experimental |

| Color | White | Experimental |

| Density | 1.447±0.06 g/cm³ | Predicted |

| Boiling Point | 268.5±35.0 °C | Predicted |

| pKa | 12.61±0.40 | Predicted |

Synthesis and Derivatives

Derivative Compounds

Several derivatives of 5-(trifluoromethyl)-1H-indazole have been synthesized and studied:

-

3-Bromo-5-(trifluoromethyl)-1H-indazole has the following properties:

-

5-nitro-6-(trifluoromethyl)-1H-indazole (C8H4F3N3O2):

-

Molecular Weight: 231.13 g/mol

-

Contains both nitro and trifluoromethyl functional groups, likely resulting in distinct electronic properties

-

These derivatives illustrate the versatility of the base structure as a scaffold for further chemical modifications.

Biological Activity and Applications

Research Applications

The compound appears to have applications in cell biology research, as indicated by its categorization in supplier catalogs . The indazole scaffold, particularly when functionalized with a trifluoromethyl group, often serves as an important building block in medicinal chemistry for the development of bioactive compounds targeting various biological pathways.

| Supplier | Package Size | Price (USD) | Purity |

|---|---|---|---|

| Apollo Scientific | 250 mg | $19 | Not specified |

| SynQuest Laboratories | 250 mg | $31 | Not specified |

| SynQuest Laboratories | 1 g | $58 | Not specified |

| Thermo Scientific | 1 g | Not listed | 97% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume